molecular formula C11H13N5O B11186470 1,2,3-Triazole-4-carboxamide, N-(4-tolyl)-5-amino-1-methyl-

1,2,3-Triazole-4-carboxamide, N-(4-tolyl)-5-amino-1-methyl-

Cat. No.: B11186470
M. Wt: 231.25 g/mol
InChI Key: USGHHBOJEDSTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Triazole-4-carboxamide, N-(4-tolyl)-5-amino-1-methyl- is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Triazole-4-carboxamide, N-(4-tolyl)-5-amino-1-methyl- typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition). The reaction conditions usually include:

  • Solvent: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
  • Temperature: Room temperature to 80°C
  • Catalyst: Copper(I) iodide or Copper(II) sulfate with a reducing agent like sodium ascorbate

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Triazole-4-carboxamide, N-(4-tolyl)-5-amino-1-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.

Scientific Research Applications

1,2,3-Triazole-4-carboxamide, N-(4-tolyl)-5-amino-1-methyl- has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,3-Triazole-4-carboxamide, N-(4-tolyl)-5-amino-1-methyl- depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key biological processes such as signal transduction, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxamide: A simpler analog without the N-(4-tolyl)-5-amino-1-methyl- substituents.

    1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.

    Benzotriazole: A triazole derivative with a fused benzene ring.

Uniqueness

1,2,3-Triazole-4-carboxamide, N-(4-tolyl)-5-amino-1-methyl- is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other triazoles may not be as effective.

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

5-amino-1-methyl-N-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C11H13N5O/c1-7-3-5-8(6-4-7)13-11(17)9-10(12)16(2)15-14-9/h3-6H,12H2,1-2H3,(H,13,17)

InChI Key

USGHHBOJEDSTPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.